4-chloro-2-methylphenyl 2-nitrobenzoate
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Description
Synthesis Analysis
The synthesis of related compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, has been reported to be a starting material in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles. This demonstrates the compound's potential for creating a diverse range of heterocycles, which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Molecular Structure Analysis
Studies on related molecules like 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate have involved confirming their structure through single-crystal X-ray diffraction and IR studies. This highlights the importance of such techniques in determining the molecular geometry and electron distribution within similar compounds (Kumar et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds like 4-chloro-2-methylphenyl 2-nitrobenzoate often include hydrogen bonding and π-π stacking interactions, as seen in related structures. These interactions play a crucial role in the compound's stability and reactivity (de Souza et al., 2006).
Physical Properties Analysis
The physical properties of compounds similar to 4-chloro-2-methylphenyl 2-nitrobenzoate are often characterized by their crystalline nature, as well as their melting and boiling points. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
Chemical properties such as acidity, basicity, solubility, and reactivity with various reagents are critical in determining the potential applications and handling of the compound. For instance, studies on related compounds have explored their reactivity in the synthesis of heterocycles, which is valuable in pharmaceutical research (Androsov, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-chloro-2-methylphenyl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-9-8-10(15)6-7-13(9)20-14(17)11-4-2-3-5-12(11)16(18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEACGHIPNLLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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